Methyl 2-benzamido-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-benzamido-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate is a complex organic compound with a thiophene ring structure Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-benzamido-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-benzamido-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the thiophene ring or amide moieties .
Scientific Research Applications
Methyl 2-benzamido-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new thiophene-based compounds.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound’s unique properties may be leveraged in the development of advanced materials, such as organic semiconductors or light-emitting diodes
Mechanism of Action
The mechanism of action of Methyl 2-benzamido-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, depending on the compound’s application. For instance, in medicinal chemistry, it might interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-benzamido-methyl-3-oxobutanoate: Another thiophene derivative with similar structural features.
Methyl 2-benzamido-methyl-3-hydroxy-butyrate: Known for its use in asymmetric synthesis and potential biological applications.
Uniqueness
Methyl 2-benzamido-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate stands out due to its specific substitution pattern on the thiophene ring, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability .
Properties
Molecular Formula |
C22H20N2O4S |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
methyl 2-benzamido-4-methyl-5-[(3-methylphenyl)carbamoyl]thiophene-3-carboxylate |
InChI |
InChI=1S/C22H20N2O4S/c1-13-8-7-11-16(12-13)23-20(26)18-14(2)17(22(27)28-3)21(29-18)24-19(25)15-9-5-4-6-10-15/h4-12H,1-3H3,(H,23,26)(H,24,25) |
InChI Key |
ARFQYYUBECJCKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC=CC=C3)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.